Rogocekib - 2144751-78-8

Rogocekib

Catalog Number: EVT-10963759
CAS Number: 2144751-78-8
Molecular Formula: C19H17FN8O2
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rogocekib is classified as a synthetic organic compound. Its exact source is not well-documented in the available literature, suggesting that it may be produced through various synthetic pathways rather than being derived from natural products. The classification of Rogocekib typically falls under the category of small molecules used in medicinal chemistry and materials science.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rogocekib can be approached through several methods, although specific protocols are not widely published. Common synthetic routes for similar compounds often involve:

  • Condensation Reactions: These reactions combine two or more reactants to form a larger molecule, which may be applicable in synthesizing Rogocekib.
  • Functional Group Transformations: Modifying existing functional groups within precursor molecules can lead to the formation of Rogocekib.
  • Catalytic Processes: Utilizing catalysts can enhance reaction rates and selectivity during the synthesis, which is crucial for producing high-purity compounds.

Technical details regarding temperature, pressure, solvents, and reaction times are critical for optimizing the synthesis but are currently unspecified in the literature available.

Molecular Structure Analysis

Structure and Data

The molecular structure of Rogocekib is characterized by its specific arrangement of atoms and functional groups. While detailed structural data such as X-ray crystallography results or NMR spectra are not provided in the current references, it is typical for compounds in this category to exhibit:

  • Cyclic or Acyclic Structures: Depending on the intended application, Rogocekib may feature ring structures or linear chains.
  • Functional Groups: The presence of specific functional groups (e.g., hydroxyls, amines) can influence its reactivity and solubility.

Further studies are necessary to elucidate the precise molecular geometry and electronic characteristics of Rogocekib.

Chemical Reactions Analysis

Reactions and Technical Details

  • Nucleophilic Substitution: This reaction type could be relevant if Rogocekib contains electrophilic centers.
  • Oxidation-Reduction Reactions: Depending on its functional groups, Rogocekib might undergo redox transformations.
  • Polymerization: If applicable, Rogocekib could serve as a monomer for creating larger polymeric structures.

Technical details regarding specific conditions (e.g., reagents used, yields achieved) are not available but would be critical for practical applications.

Mechanism of Action

Process and Data

  • Biological Interactions: If Rogocekib exhibits pharmacological properties, its mechanism may involve binding to specific receptors or enzymes.
  • Material Properties: In materials science applications, the interaction with substrates could influence adhesion or catalytic activity.

Further research is needed to clarify these mechanisms through experimental studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While comprehensive physical and chemical property data for Rogocekib are scarce, typical properties that might be investigated include:

  • Melting Point: Indicates thermal stability.
  • Solubility: Important for understanding its behavior in different environments.
  • Spectroscopic Data: Infrared spectroscopy or nuclear magnetic resonance could provide insights into functional groups present.

Quantitative analyses such as boiling points, density, and refractive index would also contribute valuable information about Rogocekib's characteristics.

Applications

Scientific Uses

Rogocekib's potential applications span several scientific fields:

  • Medicinal Chemistry: If pharmacologically active, it could be explored as a therapeutic agent.
  • Materials Science: Its unique properties may allow it to be used in developing new materials with specific functionalities.
  • Catalysis: Depending on its structure, Rogocekib might serve as a catalyst or catalyst precursor in various chemical reactions.
Biological Significance of CDC2-like Kinases in RNA Splicing Dysregulation

CDC2-like kinases function as master regulators of the splicing machinery by controlling the activity and localization of serine/arginine-rich splicing factor proteins through phosphorylation. Phosphorylation governs the interactions between serine/arginine-rich proteins and other spliceosome components, determining splice site selection and ultimately the isoforms generated from pre-messenger RNA transcripts. In prostate cancer, breast cancer, acute myeloid leukemia, and myelodysplastic syndromes, CLK1 and CLK2 are frequently overexpressed or hyperactivated. This dysregulation leads to a pathological reprogramming of the splicing landscape. Key cancer-relevant transcripts subjected to CLK-dependent aberrant splicing include genes central to cell cycle control (e.g., CENPE, ESCO2, CKAP2), mitotic spindle assembly (MELK), apoptosis regulation (BCLAF1, SREK1), and cellular adhesion/metastasis (ASPH, CD164). For instance, CLK-mediated phosphorylation shifts BCLAF1 splicing towards the BCLAF1-L isoform, a potent driver of cellular proliferation and tumorigenesis observed in aggressive colorectal and hepatocellular carcinomas. Similarly, in prostate cancer models, CLK1 overexpression promotes alternative splicing events generating isoforms that enhance cell cycle progression and confer survival advantages to malignant cells. The oncogenic transcription factor MYC further amplifies this vulnerability; MYC activation alters global splicing patterns independently of CLK transcription but concurrently increases cancer cell dependence on CLK activity for splicing fidelity. Tumors exhibiting MYC amplification or elevated CLK2 expression demonstrate heightened sensitivity to CLK inhibition, underscoring the kinase's critical role in maintaining the aberrant splicing programs that fuel malignancy. The detection of widespread and consistent CLK-dependent splicing alterations in cancer-associated genes across diverse tumor types solidifies the position of CLKs as pivotal contributors to the molecular pathogenesis of cancer through splicing dysregulation [3] [5] [7].

Table 1: CLK-Dependent Splicing Factors and Their Cancer-Relevant Targets

Splicing FactorPrimary CLK KinaseCancer-Relevant Splicing TargetFunctional Consequence in CancerTumor Context
Serine/Arginine-rich Splicing Factor 10CLK1, CLK2, CLK4BCLAF1 (BCLAF1-L isoform)Enhanced proliferation, tumorigenicityColorectal, Hepatocellular
Serine/Arginine-rich Splicing Factor 10CLK1, CLK2SREK1 (Altered isoforms)Pro-survival signalingHepatocellular
Multiple Serine/Arginine-rich ProteinsCLK1CENPE, ESCO2, CKAP2Dysregulated cell cycle progressionProstate
Multiple Serine/Arginine-rich ProteinsCLK1MELKAberrant mitotic spindle assemblyProstate, Breast
Multiple Serine/Arginine-rich ProteinsCLK1, CLK2ASPH, CD164Enhanced adhesion, migration, metastasisProstate, Leukemia

Properties

CAS Number

2144751-78-8

Product Name

Rogocekib

IUPAC Name

2-[(1R)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole

Molecular Formula

C19H17FN8O2

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C19H17FN8O2/c1-10(20)18-26-25-15(30-18)8-27-11(2)24-17-14(27)6-12(7-21-17)13-4-5-28-16(13)19(29-3)22-9-23-28/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1

InChI Key

OENNTZBJPRRGFL-SNVBAGLBSA-N

Canonical SMILES

CC1=NC2=C(N1CC3=NN=C(O3)C(C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC

Isomeric SMILES

CC1=NC2=C(N1CC3=NN=C(O3)[C@@H](C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.